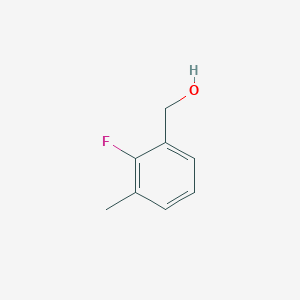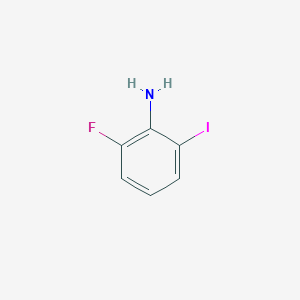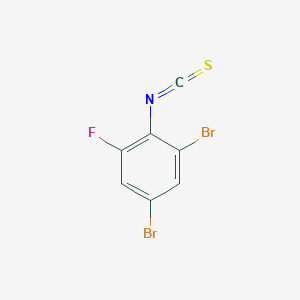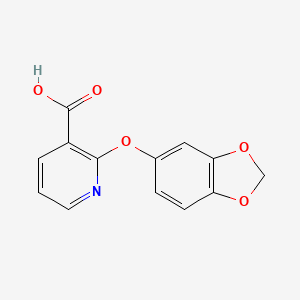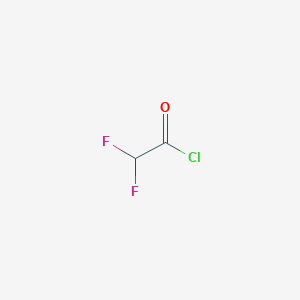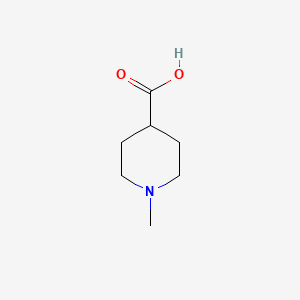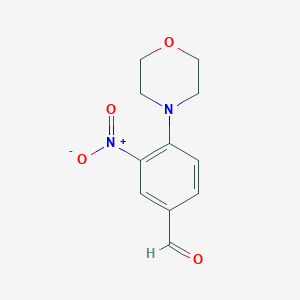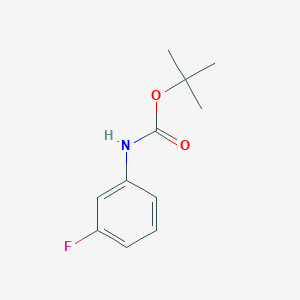
1-N-Boc-3-Fluoroaniline
Descripción general
Descripción
1-N-Boc-3-Fluoroaniline is a chemical compound that falls within the category of fluorous Boc (tert-butyloxycarbonyl) carbamates, which are used as amine protecting groups in fluorous synthesis. These groups are designed to protect the nitrogen atom during chemical reactions, allowing for selective reactions to occur at other sites within the molecule. The fluorous Boc groups are particularly useful due to their ability to be cleaved and recovered for reuse, which is advantageous in the synthesis of compound libraries in medicinal chemistry .
Synthesis Analysis
The synthesis of related fluorous Boc-protected compounds involves attaching fluorous chains to the Boc group. For instance, a group with two fluorous chains and an ethylene spacer was found to be difficult to cleave, whereas those with a propylene spacer or one fluorous chain and an ethylene spacer were more amenable to formation and cleavage . In the context of cyclic fluorinated beta-amino acids, a successful synthetic pathway was demonstrated for 1-Boc-3-fluoroazetidine-3-carboxylic acid, which involved multiple steps including bromofluorination, reduction, ring closure, and protective group removal .
Molecular Structure Analysis
The molecular structure of 1-N-Boc-3-Fluoroaniline would be characterized by the presence of a fluoro group on the aromatic ring and a Boc group attached to the nitrogen atom. The Boc group itself is a carbamate, consisting of a carbonyl group (C=O) linked to an alkoxy group derived from tert-butyl alcohol. The fluorous chains mentioned in the synthesis of related compounds suggest that the Boc group can be modified to include fluorous tags, which can aid in the separation and purification of the compound using fluorous chromatography techniques .
Chemical Reactions Analysis
The Boc group is a common protecting group for amines in organic synthesis. It can be added to amines in a straightforward manner using reagents like tert-butyl fluorocarbonate (Boc-F) and can be removed under acidic conditions. The presence of the fluoro group on the aromatic ring can influence the reactivity of the compound, potentially activating or deactivating the ring towards further substitution reactions. The fluorous Boc groups are particularly notable for their ability to be cleaved and then separated from reaction mixtures by fluorous solid-phase extraction or chromatography .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-N-Boc-3-Fluoroaniline would be influenced by both the Boc group and the fluoro substituent. The Boc group is bulky and hydrophobic, which can affect the solubility and boiling point of the compound. The fluoro group is electronegative, which can impact the acidity of the amine and the electronic properties of the aromatic ring. These properties are crucial for the compound's behavior in chemical reactions and its potential applications in medicinal chemistry and other fields .
Aplicaciones Científicas De Investigación
Metalation and Electrophilic Substitution
- 1-N-Boc-3-Fluoroaniline undergoes metalation adjacent to the nitrogen atom when treated with tert-butyllithium, as demonstrated in a study by Takagishi, Katsoulos, and Schlosser (1992). This metalation process is crucial in organic synthesis, enabling further chemical transformations (Sadahito Takagishi, G. Katsoulos, M. Schlosser, 1992).
Anion Binding Properties
- The compound has been studied for its anion binding properties, particularly for its selective complexation with cyanide or fluoride ions in water, as explored in research by Hudnall and Gabbaï (2007). These findings are significant for environmental monitoring and remediation efforts (T. Hudnall, F. Gabbaï, 2007).
Synthesis of Fluorinated Amino Acids
- 1-N-Boc-3-Fluoroaniline has been used in the synthesis of fluorinated amino acids, like 3-fluoroazetidine-3-carboxylic acid. This synthesis process is vital in medicinal chemistry, as detailed by Van Hende and colleagues (2009) (Eva Van Hende, G. Verniest, F. Deroose, J. Thuring, G. Macdonald, N. de Kimpe, 2009).
Chemical Vapor Deposition Processes
- It plays a role in the formation of borazines used in chemical vapor deposition processes for creating graphene-boron nitride nanostructures, as researched by Hahn et al. (2018). Understanding these processes is essential for advancing nanotechnology (J. Hahn, M. Krieg, Constanze Keck, C. Maichle‐Mössmer, R. Fink, H. Bettinger, 2018).
Synthesis of GPCR Target Compounds
- In the field of neuropharmacology, it's used in the synthesis of compounds targeting G protein-coupled receptors (GPCRs), as illustrated in a study by Xie et al. (2004) (Jian-shu Xie, Charles Q. Huang, Yan Fang, Yun-fei Zhu, 2004).
Synthesis of Tert-Butyl Esters
- It's also employed in the synthesis of tert-butyl esters of N-protected amino acids, which has applications in peptide synthesis, as described by Loffet et al. (1989) (A. Loffet, N. Galéotti, P. Jouin, B. Castro, 1989).
Metabonomic Assessment
- The compound's metabolites have been assessed for toxicity in Eisenia veneta, offering insights into environmental impact and safety, as explored by Bundy et al. (2002) (J. Bundy, E. Lenz, N. J. Bailey, C. Gavaghan, C. Svendsen, D. Spurgeon, P. Hankard, D. Osborn, J. Weeks, S. Trauger, Paul Speir, Ian Sanders, J. Lindon, J. Nicholson, Huiru Tang, 2002).
Synthesis of Optically Pure Compounds
- Research by Demange et al. (2001) highlights its use in synthesizing optically pure N-Boc-protected fluoroprolines, which are important in studying peptide bond isomerization (Luc Demange, J. Cluzeau, A. Ménez, C. Dugave, 2001).
Spectroscopic Analysis
- Studies like those by Lo and Tzeng (2013) have focused on spectroscopic analysis of derivatives like 3-chloro-4-fluoroaniline, providing valuable data for chemical characterization (Kononov Lo, W. Tzeng, 2013).
Boronic Acid Derivatives
- Its derivatives, like amino-3-fluorophenyl boronic acid, have been synthesized for use in glucose sensing materials, as shown by Das et al. (2003) (Sasmita Das, V. Alexeev, Anjal C. Sharma, Steven J. Geib, S. Asher, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
tert-butyl N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELOKGOCXECBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382614 | |
| Record name | 1-N-Boc-3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Boc-3-Fluoroaniline | |
CAS RN |
81740-18-3 | |
| Record name | 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81740-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Boc-3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



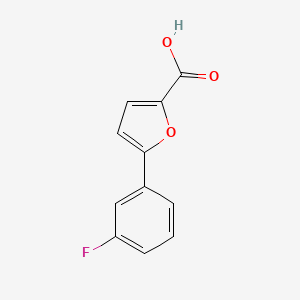
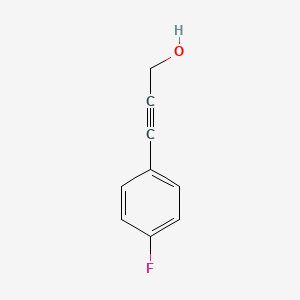
![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)

